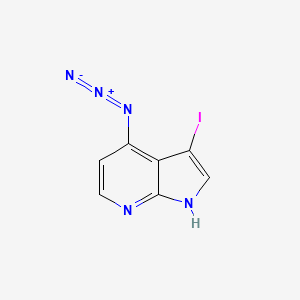

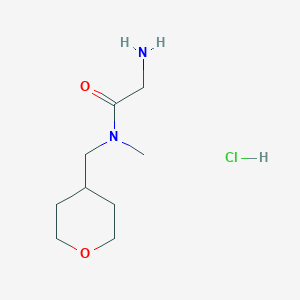

![molecular formula C8H7N3O2 B1525319 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190313-05-3](/img/structure/B1525319.png)

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Overview

Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a compound that has been studied for its potential in cancer therapy, specifically targeting the fibroblast growth factor receptors (FGFRs) .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves chemical modifications to increase inhibitory activity against JAK3 . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Scientific Research Applications

Functionalization and Synthesis

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives have notable applications in the field of chemical synthesis and functionalization. For instance, pyrrolidine derivatives, including similar structures, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, highlighting their role in C-H functionalization processes. These compounds participate in the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines, showcasing their versatility in synthesis pathways (Kang et al., 2015). Additionally, the application of 3-aminopyrrole derivatives in three-component condensation reactions, along with aromatic aldehydes and Meldrum's acid, demonstrates their involvement in the synthesis of complex molecular structures such as 5-oxo-tetrahydro-pyrrolo[3,2-b]pyridine-3-carboxylic acids, with the ability to generate labile intermediates via regioselective decarboxylation (Lichitsky et al., 2010).

Vibrational Analysis and Structural Studies

In the realm of structural analysis and vibrational studies, the complexation and interaction of pyridine derivatives with other molecules like tartaric acid have been scrutinized using techniques such as FTIR and Raman vibrational spectroscopy. These investigations provide valuable insights into the characteristic aggregation patterns and hydrogen bonding behaviors of such compounds, which are crucial for understanding their chemical behavior and potential applications (Periathai & Rajagopal, 2014).

C-H Activation and Arylation Processes

Pyrrolo[3,2-b]pyridine derivatives are instrumental in C-H activation and arylation processes. A study elaborates on a palladium-catalyzed arylation process that leverages C-H activation, utilizing pyridine-containing directing groups for the arylation of carboxylic acid derivatives and amine derivatives. This methodology underscores the reactivity of primary and secondary sp3 C-H bonds, as well as sp2 C-H bonds, further underlining the chemical utility of these compounds (Zaitsev et al., 2005).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

this compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these downstream effects .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

properties

IUPAC Name |

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDZOCFHIQYVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223149 | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190313-05-3 | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

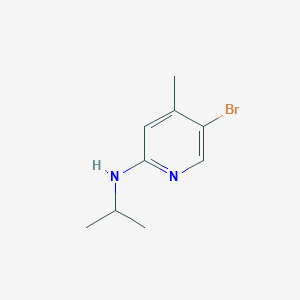

![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)

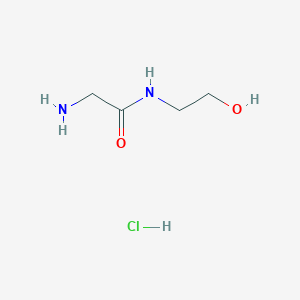

![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)

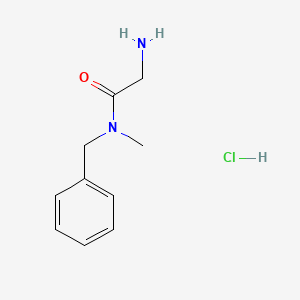

![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)

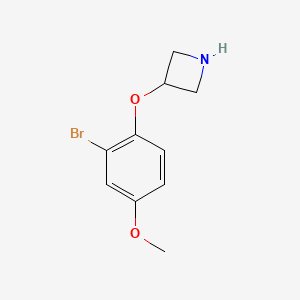

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

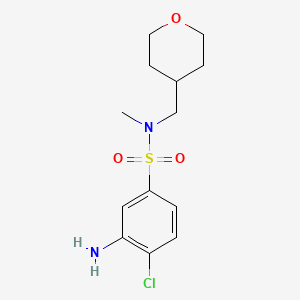

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)